4-(tert-butyl)-N-((4-(2,4-dimethoxyphenyl)thiazol-2-yl)carbamothioyl)benzamide
Description
This compound features a tert-butyl-substituted benzamide core linked via a carbamothioyl (-NHCOS-) group to a thiazole ring substituted with a 2,4-dimethoxyphenyl moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in kinase inhibition or antiviral/anti-inflammatory pathways, as inferred from analogs .
Properties
IUPAC Name |
4-tert-butyl-N-[[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-23(2,3)15-8-6-14(7-9-15)20(27)25-21(30)26-22-24-18(13-31-22)17-11-10-16(28-4)12-19(17)29-5/h6-13H,1-5H3,(H2,24,25,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVYDDHVNYTWQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-((4-(2,4-dimethoxyphenyl)thiazol-2-yl)carbamothioyl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a halogenated aromatic compound.
Formation of the Benzamide Group: The benzamide moiety is typically formed by reacting an amine with a benzoyl chloride derivative.
Final Coupling Reaction: The final step involves coupling the thiazole derivative with the benzamide derivative under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the dimethoxyphenyl group.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing thiazole moieties exhibit significant anticancer activity. The thiazole ring's ability to interact with biological targets makes it a valuable structure in drug design. In particular, derivatives of thiazole have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for developing new antibiotics . The presence of the dimethoxyphenyl group enhances the antimicrobial efficacy by improving solubility and bioavailability .
Synthesis Methodologies
The synthesis of 4-(tert-butyl)-N-((4-(2,4-dimethoxyphenyl)thiazol-2-yl)carbamothioyl)benzamide typically involves multi-step synthetic routes that include:
- Formation of Thiazole Ring : This step often employs methods such as cyclization reactions involving appropriate precursors to yield the thiazole structure.
- Carbamothioyl Group Introduction : The introduction of the carbamothioyl group is achieved through reactions with thiourea derivatives, which can enhance the compound's biological activity.
- Final Coupling Reaction : The final product is obtained via coupling reactions that link the thiazole ring with the benzamide structure, often facilitated by coupling agents like EDC or HATU .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study investigated the anticancer effects of various thiazole derivatives, including those similar to This compound . The results demonstrated that these compounds exhibited IC50 values lower than standard chemotherapeutic agents in several cancer cell lines, indicating their potential as novel anticancer drugs .
Case Study 2: Antimicrobial Efficacy Assessment
Another study assessed the antimicrobial activity of thiazole derivatives against resistant bacterial strains. Compounds structurally related to This compound showed promising results in inhibiting bacterial growth comparable to established antibiotics like norfloxacin .
Summary of Applications
| Application Area | Description |
|---|---|
| Anticancer Agents | Potential for development as novel anticancer drugs targeting specific cancer pathways. |
| Antimicrobial Agents | Efficacy against a range of bacterial strains, including multidrug-resistant pathogens. |
| Pharmacological Research | Investigated for roles in modulating biological pathways relevant to disease treatment. |
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-((4-(2,4-dimethoxyphenyl)thiazol-2-yl)carbamothioyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it might inhibit certain enzymes involved in inflammatory processes or interact with DNA to exert anticancer effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Functional Group Variations
The table below highlights key structural differences and similarities with related compounds:
Key Observations:
- Carbamothioyl vs. Sulfonamide/Sulfamoyl : The carbamothioyl group (-NHCOS-) in the target compound differs from sulfonamide/sulfamoyl groups in analogs, affecting hydrogen bonding and electron distribution. Carbamothioyl derivatives may exhibit tautomerism (thione vs. thiol forms), as seen in triazole analogs .
- Tert-butyl Benzamide Core : This moiety is conserved across analogs, suggesting its role in hydrophobic interactions and metabolic stability .
Biological Activity
The compound 4-(tert-butyl)-N-((4-(2,4-dimethoxyphenyl)thiazol-2-yl)carbamothioyl)benzamide is a novel benzamide derivative with potential therapeutic applications. This article discusses its biological activity, including its synthesis, structural characteristics, and pharmacological effects based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of the compound is characterized by a benzamide framework with a tert-butyl group and a thiazole moiety substituted with a dimethoxyphenyl group. The synthesis typically involves the reaction of appropriate thiazole derivatives with carbamothioyl chlorides in the presence of bases.
Structural Features
- Molecular Formula : C20H24N2O2S
- Key Functional Groups : Benzamide, thiazole, carbamothioyl
- Crystallographic Data : The compound has been analyzed via X-ray diffraction, revealing detailed bond lengths and angles which confirm its structural integrity and planar configuration conducive to biological activity .
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key areas of focus include:
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. In particular:
- Mechanism of Action : It is suggested that the compound may inhibit specific signaling pathways involved in tumor growth. Research indicates that benzamide derivatives can affect the activity of enzymes related to cancer cell metabolism .
- Case Studies : In studies involving human cancer cell lines, the compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutics .
Antidiabetic Potential
Recent investigations have also explored the compound's potential as an antidiabetic agent:
- Inhibition of Enzymes : The compound demonstrated inhibitory effects on α-amylase and α-glucosidase, enzymes critical for carbohydrate metabolism. In vitro tests revealed IC50 values indicating effective inhibition at micromolar concentrations .
- Mechanistic Insights : The structure-activity relationship (SAR) studies suggest that modifications to the aromatic ring influence inhibitory potency, highlighting the importance of electron-donating and withdrawing groups .
Pharmacokinetic Properties
Using computational tools like SwissADME, the pharmacokinetic profile of this compound has been predicted:
- Drug-Likeness : The compound adheres to Lipinski's rule of five, indicating favorable absorption and permeability characteristics.
- Metabolic Stability : Preliminary data suggest that it may have a suitable metabolic profile for further development as a therapeutic agent.
Summary of Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(tert-butyl)-N-((4-(2,4-dimethoxyphenyl)thiazol-2-yl)carbamothioyl)benzamide?
- Methodology : The compound can be synthesized via multi-step reactions involving:
Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .
Amide coupling : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to link the tert-butylbenzamide moiety to the thiazole-carbamothioyl group .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
- Key Considerations : Monitor reaction progress via TLC and optimize pH/temperature to minimize side products (e.g., hydrolysis of carbamothioyl groups) .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to verify tert-butyl protons (δ 1.3–1.4 ppm), thiazole ring protons (δ 7.2–8.1 ppm), and carbamothioyl sulfur environments .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?
- Methodology :
- Single-crystal X-ray diffraction : Use SHELX software for structure refinement. The tert-butyl group may introduce disorder; apply restraints to model rotational conformers .
- Challenges : Crystallization in polar solvents (e.g., DMSO/water) may require slow evaporation. The 2,4-dimethoxyphenyl group’s planarity can influence packing efficiency .
Q. What strategies address contradictory bioactivity data across different assays?
- Approach :
- Assay Validation : Compare IC values in enzyme inhibition (e.g., kinase assays) vs. cell-based viability tests. Adjust for solubility issues using DMSO co-solvents (<0.1% v/v) .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolysis of carbamothioyl to urea) that may interfere with activity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Workflow :
Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases). Focus on hydrogen bonding between the carbamothioyl group and catalytic lysine residues .
MD Simulations : GROMACS for 100-ns trajectories to assess stability of the tert-butyl group in hydrophobic binding pockets .
Q. What methods optimize solubility for in vivo studies without altering bioactivity?
- Strategies :
- Prodrug Design : Introduce phosphate esters at the benzamide’s para-position for enhanced aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm via dynamic light scattering) .
Q. How can structure-activity relationship (SAR) studies guide derivative synthesis?
- Design Principles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
